molecular formula C11H12N2O2 B14300655 2-Ethyl-3-methyl-2,3-dihydrophthalazine-1,4-dione CAS No. 114648-06-5

2-Ethyl-3-methyl-2,3-dihydrophthalazine-1,4-dione

Cat. No.: B14300655
CAS No.: 114648-06-5
M. Wt: 204.22 g/mol
InChI Key: CJYWXEYRBSZYSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-3-methyl-2,3-dihydrophthalazine-1,4-dione is a chemical compound belonging to the phthalazine family. Phthalazines are known for their diverse biological activities and are commonly used as intermediates in the synthesis of pharmaceuticals and other organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-methyl-2,3-dihydrophthalazine-1,4-dione can be achieved through a multi-step process. One common method involves the reaction of phthalic anhydride with ethylhydrazine under reflux conditions. The reaction typically takes place in the presence of a base such as sodium acetate in acetic acid . The resulting intermediate is then subjected to further reactions to introduce the ethyl and methyl groups, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-methyl-2,3-dihydrophthalazine-1,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Phthalic acid derivatives.

    Reduction: Dihydrophthalazine derivatives.

    Substitution: Various substituted phthalazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethyl-3-methyl-2,3-dihydrophthalazine-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-3-methyl-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets and pathways. For instance, as a non-competitive AMPA receptor antagonist, it binds to the transducer domains of the receptor, inhibiting channel gating and reducing excitatory neurotransmission . This mechanism is particularly relevant in the context of its anticonvulsant activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-3-methyl-2,3-dihydrophthalazine-1,4-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

CAS No.

114648-06-5

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-ethyl-3-methylphthalazine-1,4-dione

InChI

InChI=1S/C11H12N2O2/c1-3-13-11(15)9-7-5-4-6-8(9)10(14)12(13)2/h4-7H,3H2,1-2H3

InChI Key

CJYWXEYRBSZYSA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2C(=O)N1C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.